![molecular formula C11H13NO5 B563325 tert-Butyl-d9 4-Nitrophenyl Carbonate CAS No. 1190006-35-9](/img/structure/B563325.png)
tert-Butyl-d9 4-Nitrophenyl Carbonate
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Scientific Research Applications
Synthesis and Crystallography
- tert-Butyl-d9 4-Nitrophenyl Carbonate and similar compounds are used as organic intermediates in chemical synthesis. For example, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized via a nucleophilic substitution reaction, with its structure confirmed through spectroscopy and X-ray diffraction. This demonstrates the compound's utility in synthesizing structurally complex molecules for various research applications (Yang et al., 2021).
Catalysis and Kinetics
- The compound's derivatives have been involved in studies exploring the kinetics of chemical reactions. For instance, a study on ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene involved tert-butyl derivatives, providing insights into the influence of ultrasonic irradiation on reaction rates (Harikumar & Rajendran, 2014).
Polymer Chemistry
- In polymer chemistry, derivatives of tert-Butyl-d9 4-Nitrophenyl Carbonate are used to create novel polymers with specific properties. For example, research has shown the synthesis of fluorinated polyimides from related compounds, demonstrating their application in creating materials with specific thermal and electronic properties (Yang, Su & Chiang, 2006).
Radical Chemistry
- This compound is also significant in the study of radical chemistry. Research involving derivatives like 4,6-Dimethoxy-1,3-phenylenebis (N-tert-butyl nitroxide) contributes to understanding the magnetic properties and interactions of organic radicals (Kanno et al., 1993).
Medicinal Chemistry
- While specific applications in medicinal chemistry were not found for tert-Butyl-d9 4-Nitrophenyl Carbonate, related compounds have been synthesized as intermediates for the development of biologically active compounds, which underscores their potential utility in drug synthesis and pharmaceutical research (Ya-hu, 2010).
Organic Synthesis
- Its derivatives are used extensively in various organic transformations, including nitrosation, oxidation, and nitration. These applications demonstrate the compound's versatility in organic synthesis (Li & Jia, 2017).
properties
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPGBDJTEBCMHA-GQALSZNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661848 |
Source
|
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-d9 4-Nitrophenyl Carbonate | |
CAS RN |
1190006-35-9 |
Source
|
Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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